molecular formula C18H20N2O2 B14116424 2,4-Dimethyl-1-azacarbazole-3-propionic acid ethyl ester

2,4-Dimethyl-1-azacarbazole-3-propionic acid ethyl ester

Cat. No.: B14116424
M. Wt: 296.4 g/mol
InChI Key: XMUVNMWTESFQJX-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-azacarbazole-3-propionic acid ethyl ester is an organic compound with a complex structure that includes a carbazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1-azacarbazole-3-propionic acid ethyl ester typically involves multiple steps:

    Formation of the Carbazole Ring: The initial step involves the formation of the carbazole ring system through cyclization reactions.

    Introduction of Methyl Groups: Methyl groups are introduced at the 2 and 4 positions of the carbazole ring using methylation reactions.

    Formation of the Propionic Acid Ester: The propionic acid ester group is introduced through esterification reactions involving propionic acid and ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-azacarbazole-3-propionic acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

2,4-Dimethyl-1-azacarbazole-3-propionic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-azacarbazole-3-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-1,3-dioxolane-2-propionic acid ethyl ester
  • 2,4-Dimethyl-1,3-dioxane-2-propionic acid ethyl ester

Uniqueness

2,4-Dimethyl-1-azacarbazole-3-propionic acid ethyl ester is unique due to its carbazole ring system, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

ethyl 3-(2,4-dimethyl-9H-pyrido[2,3-b]indol-3-yl)propanoate

InChI

InChI=1S/C18H20N2O2/c1-4-22-16(21)10-9-13-11(2)17-14-7-5-6-8-15(14)20-18(17)19-12(13)3/h5-8H,4,9-10H2,1-3H3,(H,19,20)

InChI Key

XMUVNMWTESFQJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(NC3=CC=CC=C32)N=C1C)C

Origin of Product

United States

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